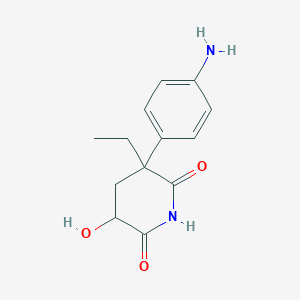

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

Descripción

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The piperidine ring protons resonate as multiplet signals between δ 2.5–4.0 ppm. The ethyl group’s methylene protons appear as a quartet near δ 1.5 ppm, while the aromatic protons of the 4-aminophenyl group show doublets at δ 6.5–7.0 ppm.

- ¹³C NMR : The ketone carbons (C-2 and C-6) resonate at δ 170–175 ppm, whereas the hydroxyl-bearing carbon (C-5) appears near δ 70 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at ~1700 cm⁻¹ correspond to the C=O stretches of the dione moiety, while the hydroxyl group’s O–H stretch appears as a broad peak near 3200 cm⁻¹. The primary amine N–H stretches of the 4-aminophenyl group produce signals at 3300–3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the 4-aminophenyl group generates a strong absorption band at λmax ≈ 280 nm, characteristic of aromatic amines.

Table 3: Key spectroscopic signatures

| Technique | Diagnostic Signals |

|---|---|

| ¹H NMR | δ 1.5 (ethyl), δ 6.5–7.0 (aryl), δ 2.5–4.0 (piperidine) |

| ¹³C NMR | δ 170–175 (C=O), δ 70 (C-OH) |

| IR | 1700 cm⁻¹ (C=O), 3200 cm⁻¹ (O–H) |

| UV-Vis | λmax = 280 nm |

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a chair conformation for the piperidine ring, with the 4-aminophenyl and ethyl groups occupying equatorial positions to reduce steric strain. The HOMO-LUMO gap of 4.2 eV suggests moderate electronic stability, with the HOMO localized on the aromatic amine and the LUMO on the dione moiety.

Figure 1: Molecular electrostatic potential (MEP) map

- Regions of high electron density (red) localize around the amino and hydroxyl groups.

- The dione carbonyls exhibit electrophilic character (blue regions).

Tautomerism and Stereochemical Considerations

The hydroxyl group at C-5 enables keto-enol tautomerism, though the keto form dominates due to conjugation with the adjacent ketone. The molecule contains two stereogenic centers (C-3 and C-5), theoretically permitting four stereoisomers. However, crystallographic data from analogs suggests a preference for the 3R,5S configuration, stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and C-6 ketone.

Table 4: Stereochemical descriptors

| Stereocenter | Configuration | Rationale |

|---|---|---|

| C-3 | R | Priority: phenyl > ethyl > N > C |

| C-5 | S | Hydroxyl group orientation |

Propiedades

Número CAS |

92137-86-5 |

|---|---|

Fórmula molecular |

C13H16N2O3 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione |

InChI |

InChI=1S/C13H16N2O3/c1-2-13(8-3-5-9(14)6-4-8)7-10(16)11(17)15-12(13)18/h3-6,10,16H,2,7,14H2,1H3,(H,15,17,18) |

Clave InChI |

OXCMQJUMVSXLIZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Key Intermediates

- 4-Nitrophenyl derivatives are commonly used as precursors for the 4-aminophenyl group, which is introduced via reduction of the nitro group.

- Methyl 4-nitrophenyl acetate and related esters serve as starting points for ring formation.

- L-Glutamine and its derivatives are used in related piperidine-2,6-dione syntheses, providing a cost-effective and accessible raw material.

Typical Synthetic Sequence

Formation of 3-(4-nitrophenyl)piperidine-2,6-dione intermediate:

- A mixture of methyl 4-nitrophenyl acetate, potassium cyanide, and water is heated with acrylonitrile at elevated temperatures (~90–160°C) to induce cyclization and ring formation.

- The reaction mixture is then partitioned and purified to isolate the nitrophenyl-substituted piperidine-2,6-dione.

Reduction of the nitro group to an amino group:

- Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol converts the 4-nitrophenyl group to the 4-aminophenyl group.

- This step is critical for obtaining the target 3-(4-aminophenyl) derivative.

Introduction of the ethyl and hydroxyl groups:

- The ethyl group at the 3-position and hydroxyl group at the 5-position are introduced through controlled alkylation and hydroxylation reactions, often involving selective reagents and protecting groups to ensure regioselectivity.

-

- The crude product is purified by chromatographic techniques or crystallization.

- Final product purity is confirmed by HPLC and spectroscopic methods.

Industrial Preparation Method Example

A patented industrial method for related piperidine-2,6-dione derivatives (e.g., 3-amino-2,6-piperidine dione hydrochloride) involves:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Protection of L-Glutamine in alkaline medium to form a protected intermediate | Mild alkaline conditions | High yield, stable intermediate |

| 2 | Cyclization catalyzed by 4-dimethylaminopyridine (DMAP) with N,N'-carbonyldiimidazole in anhydrous tetrahydrofuran (THF) | Room temperature, 4 hours reflux | 79.6% yield, 99.1% purity (HPLC) |

| 3 | Acidic deprotection and salt formation with hydrochloric acid in methanol | 0°C to room temperature, overnight | 94.8% yield, 99.5% purity (HPLC) |

This method is notable for:

- Mild reaction conditions without requiring high-pressure hydrogenation,

- Simple three-step synthesis,

- High purity and yield,

- Cost-effectiveness and scalability for industrial production.

Research Findings and Analytical Data

- Spectroscopic Characterization: The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure, especially the presence of the 4-aminophenyl group and the hydroxypiperidine-2,6-dione core.

- Purity Analysis: High-performance liquid chromatography (HPLC) is used to verify product purity, typically achieving >99% purity in optimized syntheses.

- Reaction Monitoring: Liquid chromatography is employed to monitor reaction progress and confirm completion before workup.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Protection of L-Glutamine | Alkaline medium | Forms protected intermediate | High | N/A |

| Cyclization | DMAP, N,N'-carbonyldiimidazole, anhydrous THF, reflux 4h | Mild, efficient cyclization | 79.6 | 99.1 (HPLC) |

| Deprotection & Salt Formation | Methanolic HCl, 0°C to RT, overnight | Acidic deprotection, salt formation | 94.8 | 99.5 (HPLC) |

| Nitro Reduction (lab scale) | Pd/C, ethanol, hydrogenation | Converts nitro to amino group | High | >98 |

| Alkylation & Hydroxylation | Selective reagents, protecting groups | Introduces ethyl and hydroxyl groups | Moderate to high | >95 |

The preparation of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione involves a multi-step synthetic process starting from readily available precursors such as methyl 4-nitrophenyl acetate or L-glutamine derivatives. The key steps include ring formation, nitro group reduction, and selective functional group introduction under mild and controlled conditions. Industrially viable methods emphasize simplicity, cost-effectiveness, and high purity, making this compound accessible for pharmaceutical and research applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Aplicaciones Científicas De Investigación

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Aminoglutethimide and Its Metabolites

Aminoglutethimide (3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione) differs by the absence of the 5-hydroxyl group. This minor structural distinction is critical: aminoglutethimide potently inhibits aromatase and desmolase, disrupting steroidogenesis, while the hydroxylated metabolite is inactive .

Table 1: Comparison of Aminoglutethimide and Key Metabolites

| Compound | Structural Modification | Biological Activity | Application/Outcome |

|---|---|---|---|

| Aminoglutethimide | No hydroxylation | Inhibits aromatase/desmolase | Anticancer therapy |

| 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione | 5-hydroxylation (cis isomer) | No inhibition of target enzymes | Inactive metabolite |

| 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione | Ethyl chain hydroxylation | Not reported; presumed inactive | Minor metabolic byproduct |

Piperidine-2,6-dione Derivatives in Pesticides

Compounds like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) share the dione core but differ in substituents. Procymidone and vinclozolin feature dichlorophenyl groups and heterocyclic modifications, enabling fungicidal activity via inhibition of fungal respiration or hormone receptors . In contrast, this compound lacks halogenated aromatic groups, and its 4-aminophenyl moiety directs it toward mammalian metabolic pathways rather than pesticidal applications .

Chalcone Derivatives with 4-Aminophenyl Groups

Chalcones such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one share the 4-aminophenyl substituent but have a propenone backbone instead of a piperidine-dione. These compounds exhibit antimalarial activity by inhibiting the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction, with inhibition rates up to 50% .

Research-Oriented Piperidine-2,6-dione Derivatives

Compounds like 1-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carboxylic acid incorporate the piperidine-2,6-dione structure but add functional groups (e.g., carboxylic acid) for applications in drug discovery and bioconjugation . These derivatives are tailored for linker chemistry or E3 ligase recruitment in proteolysis-targeting chimeras (PROTACs), unlike this compound, which serves primarily as a metabolic endpoint .

Actividad Biológica

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione, also known as aminoglutethimide, is a compound with significant biological activity, particularly in the context of cancer therapy. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : 92137-86-5

Aminoglutethimide primarily functions as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, which are crucial for the growth of certain hormone-dependent cancers, such as breast cancer. By inhibiting this enzyme, aminoglutethimide reduces estrogen levels and consequently slows the proliferation of estrogen-responsive tumors .

Inhibition of Aromatase

Research indicates that this compound exhibits varying degrees of aromatase inhibition:

- IC50 Values : The compound shows an IC50 value of approximately 37 µM for aromatase inhibition. In comparison, modified derivatives have demonstrated significantly enhanced potency .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Aminoglutethimide | 37 | Standard inhibitor |

| (+)-Enantiomer of cycloalkyl-substituted derivative | 0.3 | 240-fold more potent than aminoglutethimide |

Metabolism and Excretion

In clinical settings, aminoglutethimide is metabolized into several products, including this compound. Studies have shown that these metabolites are detectable in urine and exhibit different metabolic pathways between humans and rats . Notably, human metabolism tends to favor non-acetylated forms compared to the predominant N-acetylated metabolites found in rats.

Clinical Applications

Aminoglutethimide has been utilized in the treatment of hormone-dependent breast cancer in postmenopausal women. Its effectiveness is attributed to its ability to lower estrogen levels significantly, thus inhibiting tumor growth .

Comparative Studies

In a comparative study involving various piperidine derivatives:

- The compound was evaluated alongside other synthesized inhibitors for their efficacy against aromatase.

- Results indicated that certain structural modifications could enhance inhibitory activity while reducing side effects associated with desmolase inhibition (cholesterol side-chain cleavage enzyme) .

Q & A

Q. What synthetic methodologies are reported for 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione and its analogs?

- Methodological Answer : Synthesis typically involves condensation reactions. For example, 3-(4-aminophenyl)-2-thioquinazolin-4(3H)-one derivatives are synthesized by reacting glucose with aminophenyl-substituted precursors in methanol under acidic conditions (e.g., glacial acetic acid) . Acetylation steps using acetic anhydride in pyridine can introduce protective groups without affecting NH groups . Researchers should optimize reaction time (e.g., 1–3 hours) and stoichiometry to improve yields (reported up to 90%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) is recommended for purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight validation. Polar surface area (72.2 Ų) and logP (2.3) can be computationally estimated using tools like Open Babel .

Q. What is the pharmacological relevance of this compound in disease models?

- Methodological Answer : Structurally related analogs, such as aminoglutethimide [(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione], inhibit aromatase activity and are used in hormone-dependent cancers (e.g., breast cancer) . Co-administration with glucocorticoids suppresses ACTH feedback in preclinical models . Researchers should evaluate placental aromatase inhibition assays and compare efficacy against 3-alkyl-substituted derivatives .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its pharmacokinetic properties?

- Methodological Answer : Polymorphs can alter solubility and bioavailability. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for identifying crystalline forms . For example, WO2005023192A2 discloses polymorphic forms of isoindole-dione derivatives, highlighting the need for stability studies under varied humidity/temperature conditions .

Q. What strategies resolve receptor selectivity conflicts (e.g., adenosine A1 vs. A2A) in mechanistic studies?

- Methodological Answer : Radioligand binding assays using selective antagonists (e.g., L-97-1 for A1 receptors) can clarify selectivity . In allergic asthma models, dose-response curves in rabbit airway hypersensitivity tests help differentiate receptor-mediated effects . Computational docking studies using the compound’s topological polar surface area (72.2 Ų) may predict binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize derivatives for enhanced efficacy?

- Methodological Answer : Modify substituents at the 3-ethyl or 5-hydroxy positions. For instance, 3-alkyl-substituted analogs in aminoglutethimide derivatives show retained aromatase inhibition with reduced side effects . Evaluate substitutions via in vitro enzyme inhibition assays and in vivo xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.